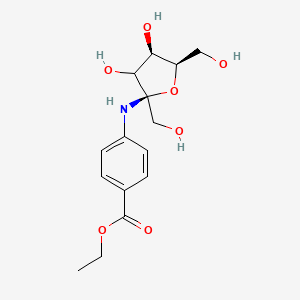
alpha-Artemether-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is a natural product obtained from the plant Artemisia annua. This compound is primarily used as an internal standard in analytical chemistry for the quantification of alpha-Artemether by gas chromatography or liquid chromatography-mass spectrometry . It exhibits antimalarial and antifungal activities, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of alpha-Artemether-d3 involves the deuteration of alpha-Artemether. The process typically includes the following steps:
Deuteration of Artemisinin: Artemisinin is first converted to dihydroartemisinin, which is then subjected to deuteration using deuterium gas or deuterated reagents.
Methylation: The deuterated dihydroartemisinin is then methylated to produce this compound.
Industrial production methods for this compound are similar to those used for alpha-Artemether, with additional steps for deuteration. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Alpha-Artemether-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms, such as dihydroartemisinin-d3.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with modified biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of dihydroartemisinin-d3 .
Scientific Research Applications
Alpha-Artemether-d3 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the quantification of alpha-Artemether in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Medicinal Chemistry: This compound is studied for its antimalarial and antifungal activities, contributing to the development of new therapeutic agents.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and distribution of alpha-Artemether in the body.
Mechanism of Action
The mechanism of action of alpha-Artemether-d3 is similar to that of alpha-Artemether. It involves the generation of reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium falciparum . The compound inhibits nucleic acid and protein synthesis, leading to the death of the parasite . The molecular targets include heme, a byproduct of hemoglobin degradation, which reacts with the peroxide moiety of this compound to produce free radicals .
Comparison with Similar Compounds
Alpha-Artemether-d3 is compared with other artemisinin derivatives, such as:
Dihydroartemisinin: A more potent antimalarial agent that is also a metabolite of alpha-Artemether.
Artesunate: A water-soluble derivative used for the treatment of severe malaria.
Arteether: An oil-soluble derivative used in combination therapies for malaria.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in analytical chemistry for the accurate quantification of alpha-Artemether .
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-LPUWUMSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)




![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)

